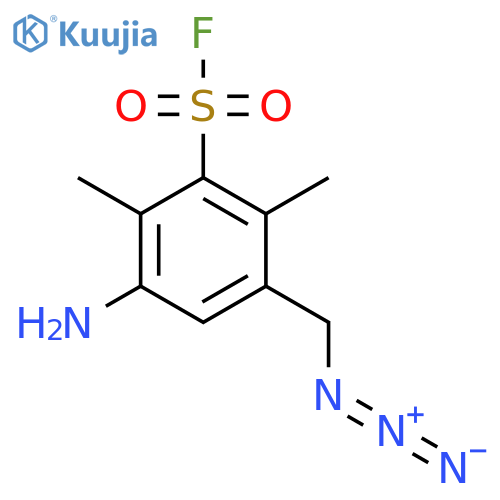

Cas no 2418670-85-4 (3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride)

2418670-85-4 structure

商品名:3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride

3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 3-amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride

- 2418670-85-4

- EN300-26630160

- 3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride

-

- インチ: 1S/C9H11FN4O2S/c1-5-7(4-13-14-12)3-8(11)6(2)9(5)17(10,15)16/h3H,4,11H2,1-2H3

- InChIKey: WSTRTJRKLHNMSD-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C)=C(C=C(CN=[N+]=[N-])C=1C)N)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 258.05867494g/mol

- どういたいしつりょう: 258.05867494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 82.9Ų

3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26630160-1g |

3-amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride |

2418670-85-4 | 1g |

$0.0 | 2023-09-12 | ||

| Enamine | EN300-26630160-1.0g |

3-amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride |

2418670-85-4 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

2418670-85-4 (3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量